molecular formula C7H8BrNOS B8511524 2-(5-Bromo-3-pyridylthio)ethan-1-ol

2-(5-Bromo-3-pyridylthio)ethan-1-ol

Cat. No.: B8511524
M. Wt: 234.12 g/mol
InChI Key: AFJZXSTVWNNGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-3-pyridylthio)ethan-1-ol is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a thioether-linked ethanol moiety at the 3-position. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)sulfanylethanol

InChI

InChI=1S/C7H8BrNOS/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2

InChI Key

AFJZXSTVWNNGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)SCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Substituent Comparisons

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)
  • Structure: Contains a brominated phenyl ring with a methoxy group and ethanol chain .
  • Key Differences :
    • Aromatic System : Phenyl vs. pyridyl in the target compound. The pyridine ring introduces nitrogen-based electron-withdrawing effects, altering reactivity.
    • Substituents : Methoxy (-OCH₃) in Compound 23 vs. thioether (-S-) in the target. Thioethers enhance nucleophilicity compared to ethers.
1-(5-Bromo-pyridin-3-yl)-ethanone
  • Structure : A bromopyridyl ketone with a carbonyl group instead of an alcohol .
  • Key Differences :
    • Functional Group : Ketone (C=O) vs. alcohol (-OH). Ketones are more electrophilic, while alcohols participate in hydrogen bonding.
    • Molecular Weight : 200.04 g/mol (ketone) vs. ~225–230 g/mol (estimated for the target, considering additional sulfur and oxygen).
1-(5-Bromothiophen-2-yl)ethan-1-ol
  • Structure: Bromothiophene-linked ethanol .
  • Key Differences :
    • Aromatic System : Thiophene (sulfur-containing five-membered ring) vs. pyridine (nitrogen-containing six-membered ring). Thiophenes exhibit higher electron richness.
    • Molar Mass : 207.09 g/mol (thiophene analog) vs. higher mass for the pyridylthio target.

Physical and Spectroscopic Properties

Melting Points and Stability
  • 1-(5-Bromo-pyridin-3-yl)-ethanone: mp 90°C .
  • Target Compound : Expected higher mp than phenyl analogs due to pyridine’s polarity and hydrogen bonding capacity.
Spectroscopic Data
  • Compound 23: ¹H NMR shows distinct shifts for the methyl group (C9) and ethanol protons .
  • Target Compound : The pyridylthio group would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to phenyl or thiophene analogs.

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